molecular formula C10H6BrClO2S B8121593 methyl 3-bromo-4-chloro-1-benzothiophene-2-carboxylate

methyl 3-bromo-4-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B8121593
M. Wt: 305.58 g/mol
InChI Key: UKLFYXORUBRICP-UHFFFAOYSA-N
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Description

methyl 3-bromo-4-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring. The presence of bromine and chlorine substituents on the benzothiophene ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4-chlorobenzo[b]thiophene-2-carboxylate typically involves the following steps:

    Halogenation: The introduction of bromine and chlorine atoms onto the benzothiophene ring can be achieved through halogenation reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Carboxylation: The carboxylation of the benzothiophene ring can be achieved using carbon dioxide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of methyl 3-bromo-4-chlorobenzo[b]thiophene-2-carboxylate may involve large-scale halogenation, carboxylation, and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 3-bromo-4-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

methyl 3-bromo-4-chloro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-chlorobenzo[b]thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chlorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-bromo-4-fluorobenzo[b]thiophene-2-carboxylate
  • Methyl 3-iodo-4-chlorobenzo[b]thiophene-2-carboxylate

Uniqueness

methyl 3-bromo-4-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the benzothiophene ring. This dual halogenation can enhance its reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules. Additionally, the combination of bromine and chlorine can impart distinct electronic and steric properties, influencing the compound’s biological activity and material properties.

Properties

IUPAC Name

methyl 3-bromo-4-chloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(11)7-5(12)3-2-4-6(7)15-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLFYXORUBRICP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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